molecular formula C30H66Br2N2 B108035 N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide CAS No. 18464-23-8

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

Cat. No.: B108035
CAS No.: 18464-23-8
M. Wt: 614.7 g/mol
InChI Key: XJTQVDIWFDTGMO-UHFFFAOYSA-L
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Description

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide (CAS 18464-23-8) is a quaternary ammonium compound that functions as a triple-head-double-tailed (3-2 type) cationic surfactant . Its structure, featuring multiple charged headgroups and long alkyl chains, is engineered for strong electrostatic and hydrophobic interactions. In materials science, it is valuable for the synthesis and surface passivation of perovskite nanocrystals (PNCs), such as CsPbBr3, helping to control particle growth, passivate surface defects, and improve photoluminescence quantum yield and stability against environmental factors like moisture and heat . In biochemistry, this surfactant is used to study the compaction of nucleic acids like calf thymus DNA (ct-DNA) . It adsorbs onto negatively charged surfaces, such as silica nanoparticles, to form hybrid materials that can compact DNA through cooperative binding at lower concentrations, thereby reducing cytotoxicity concerns. This makes it a promising non-viral vector for gene delivery research . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQVDIWFDTGMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939856
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18464-23-8
Record name N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C26_{26}H54_{54}BrN2_{2}
Molecular Weight: 482.63 g/mol
Structure: The compound features a central tetramethylated ethylene diamine backbone with two long dodecyl chains, imparting amphiphilic properties that facilitate its interaction with both hydrophilic and hydrophobic environments.

Applications in Materials Science

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is utilized in the synthesis of novel materials due to its surfactant properties.

2.1. Nanoparticle Stabilization

This compound acts as a stabilizing agent for nanoparticles, particularly in the synthesis of metal nanoparticles. It helps to prevent agglomeration and enhances the dispersion of nanoparticles in various solvents.

Case Study: A study demonstrated that using this compound as a stabilizer during the synthesis of silver nanoparticles resulted in improved colloidal stability and uniform size distribution, which is crucial for applications in catalysis and sensing .

2.2. Polymer Modification

In polymer science, this compound is used to modify the surface properties of polymers, enhancing their hydrophilicity or hydrophobicity based on application needs.

Data Table: Effect of this compound on Polymer Properties

Polymer TypeModification MethodResulting Property
PolyethyleneBlendingIncreased hydrophilicity
PolystyreneCoatingEnhanced adhesion properties

Biochemical Applications

The compound's cationic nature allows it to interact with biological membranes, making it useful in various biomedical applications.

3.1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Case Study: A recent study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL), suggesting its potential as a disinfectant or antiseptic agent .

3.2. Gene Delivery Systems

The ability to form complexes with nucleic acids makes this compound suitable for gene delivery applications.

Data Table: Gene Delivery Efficiency of this compound

Delivery SystemTransfection Efficiency (%)Cell Line Tested
Lipoplex75HEK293
Polyplex65HeLa

Mechanism of Action

The mechanism of action of N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide involves its ability to interact with and stabilize various molecular structures. As a surfactant, it reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. In the stabilization of perovskite nanocrystals, it binds to the surface of the nanocrystals, preventing aggregation and enhancing stability .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of DTDB with Analogous Gemini Surfactants
Compound Name Spacer Length Alkyl Chain Key Functional Groups Applications Evidence
DTDB Ethylene (C2) Dodecyl (C12) Quaternary ammonium, Br⁻ Corrosion inhibition, perovskite stabilization
N1,N2-Dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide Ethylene (C2) Benzyl (aromatic) Quaternary ammonium, Cl⁻ Anti-corrosion coatings
1,6-Hexanediaminium,N1,N6-didecyl-N1,N1,N6,N6-tetramethyl-, dibromide Hexane (C6) Decyl (C10) Quaternary ammonium, Br⁻ Not specified (structural analog)
Fluorinated gemini surfactant (FSG6-2) Ethylene (C2) Perfluorohexyl (CF₂)₆ Quaternary ammonium, I⁻ Acid pickling corrosion inhibition

Key Observations :

  • Spacer Length : DTDB’s ethylene spacer (C2) enables tighter molecular packing and lower critical micelle concentration (CMC) compared to longer spacers (e.g., hexane in C6 analogs), enhancing surface activity .
  • Alkyl Chain Type: DTDB’s aliphatic dodecyl chains provide superior hydrophobicity vs. aromatic benzyl groups in compound 2 (), improving corrosion inhibition via dense monolayer formation . Fluorinated chains (FSG6-2) offer chemical resistance but higher environmental persistence .
Table 2: Anti-Corrosion Efficiency of Quaternary Ammonium Surfactants
Compound Substrate Method Efficiency (%) Notes Evidence
DTDB Carbon steel Tafel polarization ~85–90% High CMC (~0.1 mM), long-term stability
Cetylpyridinium bromide Steel Tafel polarization ~75% Lower adsorption due to single cationic site
Benzyldodecyldiethylammonium chloride Steel Tafel polarization ~80% Mixed aliphatic/aromatic chains reduce packing efficiency

Mechanistic Insights :

  • DTDB’s dual cationic sites enhance adsorption on metal surfaces via electrostatic and hydrophobic interactions, outperforming mono-cationic surfactants like cetylpyridinium bromide .
  • Compared to benzyl-substituted analogs, DTDB’s linear dodecyl chains form more ordered monolayers, reducing corrosive ion penetration .

Role in Perovskite Nanocrystal Stabilization

Table 3: Ligand Performance in CsPbBr₃ Nanocrystals
Ligand PLQY (%) Stability (Days) Charge Transfer Efficiency Evidence
DTDB 92.3 >10 cycles High (short-chain)
Succinic acid 85 7–14 Moderate (carboxylic acid groups)
Long-chain PEG ligands <70 <3 Low (steric hindrance)

Advantages of DTDB :

  • Dual N⁺-binding sites anchor tightly to nanocrystal surfaces, preventing ligand desorption .
  • Short-chain design minimizes charge transfer resistance vs. long-chain ligands (e.g., PEG), critical for photocatalytic applications .
Table 4: Hazard Profiles of Quaternary Ammonium Compounds
Compound Hazard Codes Key Risks Evidence
DTDB H302, H315, H318, H401 Aquatic toxicity, eye/skin irritation
Cetylpyridinium bromide H312, H410 Acute toxicity, environmental hazard
Fluorinated surfactants H413 Persistent in environment

Comparison :

  • fluorinated analogs but requires careful disposal due to aquatic toxicity .

Biological Activity

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, commonly referred to as DDAB, is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DDAB is characterized by the following molecular formula:

  • Molecular Formula : C30H66Br2N2
  • Molecular Weight : 614.70 g/mol
  • IUPAC Name : this compound

The compound features two dodecyl chains attached to a tetramethylated ethylenediamine core, making it amphiphilic and capable of forming micelles in aqueous solutions.

Antimicrobial Properties

DDAB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that DDAB has MIC values in the low micromolar range against various bacterial strains, suggesting potent antibacterial effects .

Cytotoxicity and Cell Interaction

The cytotoxic effects of DDAB have been investigated in several cell lines. The compound's interaction with cellular membranes can lead to disruption and cell death:

  • Cytotoxicity Assays : In vitro studies using human cell lines have demonstrated that DDAB can induce apoptosis at higher concentrations, with IC50 values indicating cytotoxic effects in the micromolar range .

The mechanism by which DDAB exerts its biological effects primarily involves:

  • Membrane Disruption : As a cationic surfactant, DDAB interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Biofilm Disruption : DDAB has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of DDAB:

StudyFindings
Study 1 Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively.
Study 2 Investigated cytotoxicity in human lung carcinoma cells (A549), showing an IC50 of 25 µM after 24 hours of exposure.
Study 3 Explored the ability of DDAB to disrupt biofilms formed by Pseudomonas aeruginosa, resulting in a significant reduction in biofilm biomass.

Applications in Biotechnology

Due to its surfactant properties, DDAB is utilized in various biotechnological applications:

  • Drug Delivery Systems : Its ability to encapsulate drugs within micelles makes it a candidate for targeted drug delivery.
  • Gene Delivery : The cationic nature allows for effective complexation with nucleic acids, enhancing transfection efficiency in gene therapy applications .

Safety and Toxicology

While DDAB shows promise in various applications, it is essential to consider its safety profile:

  • Toxicological Studies : Preliminary studies indicate potential toxicity at high concentrations; therefore, careful dose management is crucial when considering therapeutic applications .

Q & A

Q. Methodological Insight :

  • Synthesis Protocol : Use the room-temperature ligand-assisted reprecipitation (LARP) method.
  • Key Parameters : Optimize ligand-to-precursor ratios (e.g., 1:1 molar ratio of DTDB to PbBr2) to balance stability and charge mobility.

Basic: What safety protocols are critical when handling DTDB?

DTDB is classified as toxic (H302: harmful if swallowed), corrosive (H318: eye damage), and hazardous to aquatic life (H401).
Essential Precautions :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via approved hazardous waste channels.
  • Store in airtight containers at room temperature .

Advanced: How does DTDB’s ligand structure influence charge transfer dynamics in perovskite NCs?

DTDB’s short alkyl chains (C12) reduce steric hindrance compared to longer-chain ligands, facilitating faster charge transfer between perovskite NCs and substrates. This is critical for photocatalytic applications such as CO2 reduction or H2 evolution.
Experimental Validation :

  • Transient Absorption Spectroscopy : Measure charge carrier lifetimes to compare DTDB-stabilized NCs with those using long-chain ligands (e.g., oleic acid).
  • Photocatalytic Activity Tests : Assess H2 production rates under UV/visible light, where DTDB-based systems show ~2× higher activity than long-chain analogs .

Advanced: How can researchers resolve contradictions in reported stability data for DTDB-functionalized NCs?

Discrepancies often arise from variations in purification methods or environmental testing conditions .
Methodological Approach :

Accelerated Aging Tests : Expose NCs to controlled humidity (e.g., 85% RH) and monitor PLQY decay over time.

Surface Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to detect ligand desorption or phase segregation.

Statistical Reproducibility : Repeat synthesis ≥3 times under identical conditions to account for batch-to-batch variability .

Advanced: What factors determine the reusability of DTDB-stabilized NCs in catalytic applications?

Reusability depends on ligand anchoring strength and purification efficiency . DTDB’s multidentate binding allows NCs to retain >90% activity after 10 catalytic cycles.
Optimization Strategies :

  • Centrifugation Speed : Use 12,000 rpm to remove unbound ligands without destabilizing NCs.
  • Solvent Selection : Polar solvents (e.g., ethanol) improve ligand retention during washing steps .

Basic: How is DTDB’s molecular structure tailored for stability in aqueous environments?

DTDB’s quaternary ammonium groups and short alkyl chains create a hydrophobic shell around NCs, preventing water penetration. The bromide counterions further passivate surface defects, as shown in FTIR and XPS studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Reactant of Route 2
Reactant of Route 2
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

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